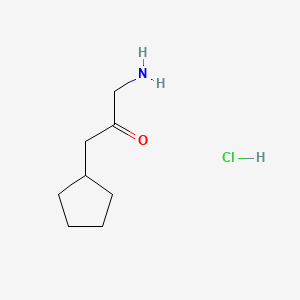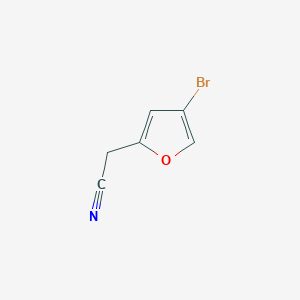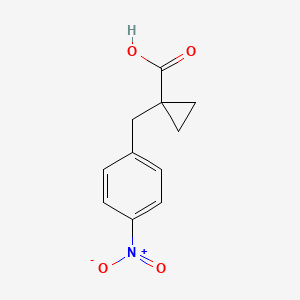![molecular formula C10H13Cl2N3O2 B13541691 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride CAS No. 2825005-10-3](/img/structure/B13541691.png)
2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of a pyrrolo[2,3-c]pyridine ring system, which is a fused bicyclic structure containing both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by functionalization at specific positions. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the pyrrolo[2,3-c]pyridine ring system. Subsequent functionalization steps, such as amination and carboxylation, can be carried out to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Catalysts and reagents used in the synthesis are often chosen to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may yield compounds with reduced functional groups. Substitution reactions can yield a wide variety of products depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its ability to inhibit certain enzymes or receptors. It is of interest in the development of new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is being investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-propionic acid: This compound has a similar structure but with a different arrangement of the pyridine and pyrrole rings.
2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: This compound has a similar pyrrolo[2,3-c]pyridine core but with different functional groups.
Uniqueness
2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid dihydrochloride is unique due to its specific arrangement of functional groups and its potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
2825005-10-3 |
|---|---|
Formule moléculaire |
C10H13Cl2N3O2 |
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
2-amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H11N3O2.2ClH/c11-8(10(14)15)3-6-4-13-9-5-12-2-1-7(6)9;;/h1-2,4-5,8,13H,3,11H2,(H,14,15);2*1H |
Clé InChI |
DAIQGAMZMWSYNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1C(=CN2)CC(C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[2-(2,4-dimethylphenyl)-2,2-difluoroethyl]-5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazine-4-carboxamide](/img/structure/B13541656.png)
![rac-tert-butyl 3-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13541658.png)
